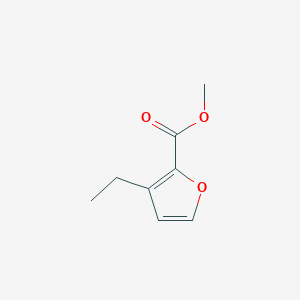
Methyl 3-ethylfuran-2-carboxylate
概要
説明
Methyl 3-ethylfuran-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom this compound is a derivative of furan, where the carboxylate group is esterified with a methyl group, and an ethyl group is attached to the third carbon of the furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethylfuran-2-carboxylate can be achieved through several methods. One common approach involves the esterification of 3-ethylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another method involves the direct alkylation of furan-2-carboxylic acid with ethyl iodide in the presence of a base, followed by esterification with methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to facilitate the esterification reaction. Additionally, the use of microwave irradiation or ultrasonic waves can accelerate the reaction and improve the overall yield.
化学反応の分析
Types of Reactions
Methyl 3-ethylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: The major products include 3-ethylfuran-2-carboxylic acid or 3-ethylfuran-2-one.
Reduction: The major products include 3-ethylfuran-2-methanol or 3-ethylfuran-2-aldehyde.
Substitution: The major products depend on the substituent introduced, such as 3-ethyl-5-bromofuran-2-carboxylate or 3-ethyl-5-nitrofuran-2-carboxylate.
科学的研究の応用
Methyl 3-ethylfuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases.
Medicine: this compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the production of flavor and fragrance compounds due to its pleasant aroma. Additionally, it can be used as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl 3-ethylfuran-2-carboxylate depends on its specific application. In biological systems, the compound may act as a substrate for enzymes, undergoing hydrolysis to produce the corresponding carboxylic acid and methanol. The molecular targets and pathways involved include esterases and lipases, which catalyze the hydrolysis reaction.
In pharmacological applications, the compound may interact with specific receptors or enzymes, leading to its observed biological effects. The exact mechanism of action would depend on the specific target and the nature of the interaction.
類似化合物との比較
Methyl 3-ethylfuran-2-carboxylate can be compared with other similar compounds, such as:
Methyl furan-2-carboxylate: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
Ethyl furan-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group, which may affect its reactivity and solubility.
Methyl 3-methylfuran-2-carboxylate: Contains a methyl group instead of an ethyl group, which may influence its chemical properties and reactivity.
特性
IUPAC Name |
methyl 3-ethylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-4-5-11-7(6)8(9)10-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJKEAAOTBKMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















